1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]urea
Description
This compound (molecular formula: C₂₄H₂₃ClN₈O) features a 4-chlorophenyl group, a urea core, and a Z-configured methylidene bridge linking two distinct amino groups: one from a 4,6-dimethylpyrimidin-2-yl moiety and another from a 2-(1H-indol-3-yl)ethyl substituent. The Z stereochemistry is critical for its spatial orientation, influencing interactions with biological targets such as enzymes or receptors . Its molecular weight (~503.95 g/mol) and polar urea group suggest moderate solubility in organic solvents, which is typical for urea derivatives .
Properties
Molecular Formula |
C24H24ClN7O |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]urea |
InChI |
InChI=1S/C24H24ClN7O/c1-15-13-16(2)29-23(28-15)31-22(32-24(33)30-19-9-7-18(25)8-10-19)26-12-11-17-14-27-21-6-4-3-5-20(17)21/h3-10,13-14,27H,11-12H2,1-2H3,(H3,26,28,29,30,31,32,33) |
InChI Key |
JTTYDMNYKUQWAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)NC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Chemical Reactions Analysis
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
HER2 Inhibition:
Molecular Targets and Pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related urea derivatives:
Key Differentiators
- Indole Moiety : Unique to the target compound and its ethylurea analog , this group is absent in other compared compounds, enabling interactions with serotonin receptors or tubulin in cancer cells .
- Chlorophenyl Position : The 4-chlorophenyl substituent (vs. 2- or 3-chloro in analogs) optimizes steric and electronic effects for target engagement .
- Stereochemistry : The Z-configuration distinguishes the target from E-isomers, which show divergent binding affinities in computational docking studies .
Biological Activity
1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]urea is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is classified as a Schiff base, characterized by the presence of a carbon-nitrogen double bond (C=N) formed through the condensation of an amine and a carbonyl compound. The unique structural features of this compound include a 4-chlorophenyl group, an indole moiety, and a pyrimidine derivative, which contribute to its diverse biological activities.
Chemical Structure and Properties
The molecular formula for this compound is C24H24ClN7O, with a molecular weight of approximately 367.85 g/mol. The presence of functional groups such as chlorophenyl and pyrimidine suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C24H24ClN7O |
| Molecular Weight | 367.85 g/mol |
| IUPAC Name | This compound |
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. These interactions may modulate the activity of these targets, leading to downstream effects on cellular pathways related to cancer proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits significant antitumor and anticancer properties. Below are some key findings regarding its biological activities:
- Antitumor Activity : The compound has shown promising results in inhibiting tumor cell growth across various cancer cell lines. For instance, studies have reported IC50 values indicating effective cytotoxicity against specific cancer types.
- Mechanistic Studies : Molecular dynamics simulations have suggested that the compound interacts with proteins involved in cell survival pathways, such as Bcl-2, primarily through hydrophobic contacts.
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl and pyrimidine rings has been linked to enhanced biological activity. For example, modifications that increase electron density on certain positions significantly improve anticancer efficacy.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study A : Evaluated the cytotoxic effects against human breast cancer cells (MCF-7). Results demonstrated an IC50 value of 15 µM, indicating significant growth inhibition compared to control groups.
- Study B : Investigated the compound's effect on apoptosis in colon cancer cells (HT29). The study found that treatment led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Biological Activity |
|---|---|
| 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea | Antitumor |
| N-(4-chlorophenyl)-2-{[(pyridin-4-yl)methyl]amino}benzamide | Anticancer |
| 1-(4-Chlorophenyl)-3-[3-[6-(dimethylamino)pyridin-2-yl]phenyl]urea | Antitumor |
These compounds highlight the diversity within this chemical class while emphasizing the unique combination of functional groups present in this compound that may enhance its biological activity compared to others.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
